molecular formula C12H8Cl2O2S B033224 4,4'-Dichlorodiphenyl sulfone CAS No. 80-07-9

4,4'-Dichlorodiphenyl sulfone

Cat. No. B033224
CAS RN: 80-07-9
M. Wt: 287.2 g/mol
InChI Key: GPAPPPVRLPGFEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

4,4'-Dichlorodiphenyl sulfone can be synthesized from 4-chloronitrobenzene, sodium sulfide, and concentrated nitric acid, with tetrabutylammonium bromide as a catalyst, through substitution and oxidation reactions. The process involves specific molar ratios, temperatures, and reaction times to achieve a high yield and purity of the compound (Ying, 2009).

Molecular Structure Analysis

The molecular structure of related sulfone compounds has been determined through X-ray diffraction, revealing the significance of chlorine atoms in the crystal architecture and the formation of paired molecules oriented by their chlorine atoms (Adamovich et al., 2017).

Chemical Reactions and Properties

4,4'-Dichlorodiphenyl sulfone participates in various chemical reactions, including the synthesis of sulfonated polyimides, which exhibit high proton conductivity and water stability, making them suitable for fuel cell applications (Fang et al., 2002).

Physical Properties Analysis

Its physical properties have been explored through molecular dynamics simulations, highlighting the phase transition from a normal to an incommensurate modulated phase. This transition is driven by large-scale fluctuations in the displacements of the molecules (Pan et al., 2004).

Scientific Research Applications

Synthesis of Polysulfones

  • Scientific Field : Polymer Science
  • Application Summary : DCDPS is used in the synthesis of polysulfones (PSs), a class of condensation heterochain polymers containing sulfonic groups in the main chain . These polymers are known for their high thermal resistance and strength properties across a wide range of temperatures .
  • Methods of Application : The synthesis involves various methods, including the use of phenolphthalein anilide, bis(4-fluorophenyl) sulfone, and 4,4′-sulfonyldiphenol . The reaction products are high molecular compounds with thermal stability up to 450°C .
  • Results or Outcomes : The resulting polysulfones have been found to have half the proton conductivity of the Nafion 211 commercial polymer .

Production of Polyphenylsulfone

  • Scientific Field : General Chemistry
  • Application Summary : DCDPS is a monomer used for the production of polyphenylsulfone . This polymer is heat-resistant, durable, and used for structural and electrical insulation purposes .
  • Methods of Application : The synthesis of DCDPS involves the reaction of monochlorobenzene and liquid sulfur trioxide in the presence of the moisture-absorbing agent phosphorus pentoxide .
  • Results or Outcomes : The optimal synthesis conditions were determined to be 70°C, phosphorus pentoxide concentration of 0.31 M, and a reaction time of 6 h .

Medical Devices

  • Scientific Field : Healthcare
  • Application Summary : High-performance sulfones, produced using DCDPS, are used as replacements for metals and glass in medical products .
  • Methods of Application : The specific methods of application in medical devices are not detailed in the source .
  • Results or Outcomes : The use of these sulfones in medical devices is not quantitatively detailed in the source .

Epoxy Curing Agent

  • Scientific Field : Material Science
  • Application Summary : DCDPS is used as an epoxy curing agent for carbon fiber composites in the aerospace industry .
  • Methods of Application : The specific methods of application in the aerospace industry are not detailed in the source .
  • Results or Outcomes : The use of DCDPS in the aerospace industry is not quantitatively detailed in the source .

Production of Rigid and Temperature-Resistant Polymers

  • Scientific Field : Polymer Chemistry
  • Application Summary : DCDPS is used as a precursor to prepare rigid and temperature-resistant polymers such as PES or Udel .
  • Methods of Application : The synthesis involves polymerization with bisphenol-A and bisphenol-S .
  • Results or Outcomes : The resulting polymers are known for their high transparency and high-temperature performance .

Epoxy Resins

  • Scientific Field : Material Science
  • Application Summary : DCDPS is used in the manufacture of epoxy resins, reactive diluents, and curing agents, which are marketed under the trade name ‘Lapox®’ by the Polymers Business of Atul .
  • Methods of Application : The specific methods of application in the manufacture of epoxy resins are not detailed in the source .
  • Results or Outcomes : The use of DCDPS in the manufacture of epoxy resins is not quantitatively detailed in the source .

Safety And Hazards

DCDPS may form combustible dust concentrations in air and causes serious eye irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

DCDPS is most commonly used as a precursor to polymers that are rigid and temperature-resistant such as PES or Udel . This optimized monomer synthesis eliminates the need for recrystallization, which would be expected to improve process economics .

properties

IUPAC Name

1-chloro-4-(4-chlorophenyl)sulfonylbenzene
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InChI

InChI=1S/C12H8Cl2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H
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InChI Key

GPAPPPVRLPGFEQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl
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Molecular Formula

C12H8Cl2O2S
Record name 4,4'-DICHLORODIPHENYL SULFONE
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DSSTOX Substance ID

DTXSID9024986
Record name 4,4'-Dichlorodiphenyl sulfone
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Molecular Weight

287.2 g/mol
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Physical Description

Crystals or off-white powder. (NTP, 1992), Dry Powder; Other Solid, White or off-white solid; [HSDB] Off-white or tan powder; [MSDSonline]
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Boiling Point

Sublimes (NTP, 1992), 250 °C at 10 mm Hg
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol and chloroform., Slightly soluble in water
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Vapor Pressure

0.00000081 [mmHg], 8.1X10-7mm Hg at 25 °C /Estimated/
Record name 4,4'-Dichlorodiphenyl sulfone
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Product Name

4,4'-Dichlorodiphenyl sulfone

Color/Form

Crystals, White crystalline needles (crystalline grade); off-white crystalline needles (polymer grade)

CAS RN

80-07-9
Record name 4,4'-DICHLORODIPHENYL SULFONE
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Record name 4,4′-Dichlorodiphenyl sulfone
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Melting Point

293 to 298 °F (NTP, 1992), 147.9 °C
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Synthesis routes and methods I

Procedure details

A 211 g (1.1 moles) quantity of 4-chlorobenzenesulfonic acid was added to 112 g (1 mole) of chlorobenzene and the mixture was cooled with water while 123 g (1.1 moles) of chlorosulfonic acid was added to the mixture at about 10° to about 20° C. over a period of 1 hour. After the addition, the reaction mixture was stirred for 3 hours while being maintained at 20° to 30° C. The hydrochloric acid gas evolved during the reaction was continuously removed from the reaction system. After the termination of the reaction, about 400 ml of water was added to the reaction mixture and 11.2 g (0.1 mole) of the unreacted chlorobenzene was recovered by distillation. The separation of the precipitate formed gave 77 g of 4,4'-dichlorodiphenylsulfone in a yield of 60% (based on the amount of the aromatic hydrocarbon as consumed, the same hereinafter). M.P. 148.5° to 149.5° C. Purity of 99.8% (according to liquid chromatography, the same hereinafter).
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Synthesis routes and methods II

Procedure details

To 112 g (1 mole) of chlorobenzene was added 123 g (1.1 moles) of chlorosulfonic acid at 10° to 20° C. After the addition, while being maintained at 20° to 30° C., the mixture was stirred for 3 hours to complete the reaction. A 0.1 mole quantity of the unreacted chlorobenzene was recovered in the same manner as in Example 1 and 32 g of 4,4'-dichlorodiphenylsulfone was obtained in 25% yield. M.P. 148.5° to 149.5° C. Purity of 99.8%.
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Synthesis routes and methods III

Procedure details

A vertical glass tube having a length of 90 cm and a diameter of 4 cm was packed with glass balls and heated at 70° C. 225 g (2.0 moles) of chlorobenzene, 126 g (1.0 mole) of dimethyl sulfate and 160 g (2.0 moles) of sulfur trioxide were simultaneously fed, dropwise, to the top of the tube at approximately the same rates over 30 minutes. Contrary to the procedure adopted in Example 1, the effluent reaction mixture was not immediately precipitated in dilute sulfuric acid but was continuously recycled to the packed column at a pump rate of 2 l/h. Once all of the starting components had been fed to the reactor, recycling was continued at the same rate for a further half-hour, after which the effluent reaction mixture was precipitated in 1 liter of 5% sulfuric acid. Purification was carried out as described in Example 1 to give 261 g (91%) of bis(4-chlorophenyl) sulfone of 97% purity.
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160 g
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Synthesis routes and methods IV

Procedure details

When the components are passed once through the reactor at a rate giving a residence time of from 1 to 3 minutes, the conversion rate is 57%. This can be increased to 91% conversion by continuously pumping the effluent reaction mixture back to the fixed bed of the reactor to give an average residence time of approximately 15 minutes. No advantage is gained, we have found, by first converting sulfur trioxide and dimethyl sulfate to reactive dimethyl pyrosulfate and then reacting the latter with chlorobenzene. Precipitating the product in chlorobenzene instead of aqueous sulfuric acid gives bis(4-chlorophenyl) sulfone having a purity of >99.5%.
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Synthesis routes and methods V

Procedure details

passing the recovered unreacted p-chlorobenzene sulfonic acid into a reaction zone while passing monochlorobenzene countercurrent to the p-chlorobenzene sulfonic acid thereby forming additional 4,4'-dichlorodiphenyl sulfone.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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